

Application Notes and Protocols: Tetrahydrobenzo[f]oxazepines in Progesterone Receptor Agonist Studies

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Compound of Interest

Compound Name: 2,3,4,5-Tetrahydrobenzo[f]
[1,4]oxazepine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrahydrobenzo[f]oxazepine derivatives in the study of progesterone receptor (PR) agonists. This document includes a summary of quantitative data from structure-activity relationship (SAR) studies, detailed experimental protocols for key assays, and diagrams of relevant biological pathways and experimental workflows.

Introduction

The progesterone receptor is a crucial regulator in the female reproductive system and is a significant target in the development of therapies for gynecological disorders and contraception. Non-steroidal PR agonists offer potential advantages over traditional steroidal compounds by potentially reducing off-target effects. Tetrahydrobenzo[f]oxazepine derivatives have emerged as a promising class of potent and selective non-steroidal progesterone receptor agonists. This document outlines the key findings and methodologies for researchers working with this class of compounds.

Data Presentation: Structure-Activity Relationship of Tetrahydrobenzo[f]oxazepine Analogs

The following tables summarize the in vitro potency of various Tetrahydrobenzo[f]oxazepine derivatives from published studies. These compounds have been evaluated for their ability to bind to the progesterone receptor and to activate its transcriptional activity.

Table 1: In Vitro Activity of 2,3,4,14b-tetrahydro-1H-dibenzo[b,f]pyrido[1,2-d][1][2]oxazepine Derivatives[1]

Compound	R	R'	R''	PR Binding (IC50, nM)	Functional Activity (EC50, nM)
1	H	H	H	>1000	>1000
2a	6-F	H	H	150	50
2b	7-F	H	H	80	25
2c	6-Cl	H	H	120	40
2d	7-Cl	H	H	75	20
3a	H	1-OH	H	500	200
3b	H	1-OMe	H	600	250
4a	6-F	H	1'-CF3	5	1
4b	7-F	H	1'-CF3	3	0.8
4c	6-Cl	H	1'-CF3	8	1.5
4d	7-Cl	H	1'-CF3	4	0.9

Table 2: In Vitro Activity of 6-Aryl-1,4-dihydrobenzo[d][1][3]oxazine-2-thiones (including Tanaproget)[2][3][4]

Compound	Ar	R	PR Binding (IC50, nM)	T47D Alkaline Phosphatase Assay (EC50, nM)
5a	Phenyl	H	25	10
5b	4-Fluorophenyl	H	15	5
5c	4-Chlorophenyl	H	18	7
5d	4-Cyanophenyl	H	10	3
6a	5-Cyanopyrrol-2-yl	CH3	1.2	0.3
Tanaproget (6b)	1-Methyl-5-cyanopyrrol-2-yl	CH3	0.8	0.1
7a	4-Pyridyl	H	30	12
7b	2-Thienyl	H	22	9

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

Progesterone Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human progesterone receptor.

Materials:

- Human progesterone receptor (hPR) ligand-binding domain (LBD)
- [³H]-Progesterone (radioligand)
- Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 1 mM DTT.
- Test compounds (Tetrahydrobenzo[f]oxazepines)

- Scintillation vials and cocktail

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a microplate, add the hPR-LBD, [^3H]-Progesterone (at a final concentration close to its K_d), and the test compound dilutions.
- For determining non-specific binding, include wells with a high concentration of unlabeled progesterone. For total binding, include wells with only the radioligand and receptor.
- Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
- Separate the bound from free radioligand using a hydroxylapatite slurry.
- Wash the hydroxylapatite pellets with cold assay buffer.
- Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.
- Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

T47D Cell-Based Alkaline Phosphatase Reporter Assay

This functional assay measures the ability of a compound to act as a PR agonist by inducing the expression of an endogenous alkaline phosphatase reporter gene in the T47D human breast cancer cell line.

Materials:

- T47D human breast cancer cells
- Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Hormone-depleted medium (using charcoal-stripped FBS).

- Test compounds (Tetrahydrobenzo[f]oxazepines)
- p-Nitrophenyl phosphate (pNPP) substrate solution.
- Lysis buffer.
- Microplate reader.

Procedure:

- Plate T47D cells in a 96-well plate and allow them to adhere overnight.
- Replace the growth medium with hormone-depleted medium and incubate for 24 hours.
- Treat the cells with serial dilutions of the test compounds or a reference agonist (e.g., progesterone).
- Incubate for 48-72 hours.
- Wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using the lysis buffer.
- Add the pNPP substrate solution to the cell lysates.
- Incubate at 37°C until a yellow color develops.
- Stop the reaction and measure the absorbance at 405 nm using a microplate reader.
- Calculate the EC50 values from the dose-response curves.

In Vivo Rat Decidualization Model

This in vivo model assesses the progestogenic activity of a compound by its ability to induce a decidual response in the uterus of ovariectomized rats.

Materials:

- Ovariectomized female Sprague-Dawley rats.

- Estradiol and progesterone for priming.
- Test compounds (Tetrahydrobenzo[f]oxazepines) formulated for administration (e.g., subcutaneous or oral).
- Uterine trauma induction tool (e.g., a burred needle).

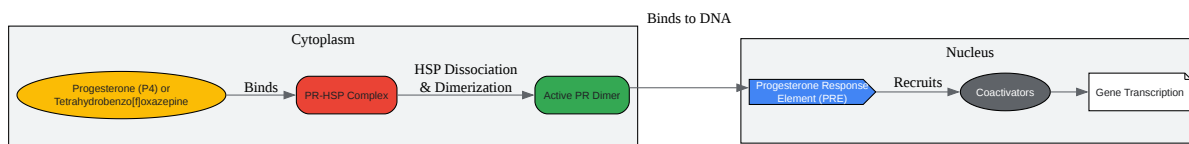
Procedure:

- Prime the ovariectomized rats with estradiol for several days to induce uterine sensitivity.
- Administer the test compound or vehicle control daily.
- On a specific day of treatment, induce a traumatic stimulus to one uterine horn, leaving the other horn as a control.
- Continue daily treatment for several more days.
- Euthanize the animals and dissect the uteri.
- Weigh both the traumatized and control uterine horns.
- A significant increase in the weight of the traumatized horn compared to the control horn indicates a positive decidual response.
- Determine the dose-response relationship and the ED50 of the test compound.

Visualizations

Progesterone Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor.

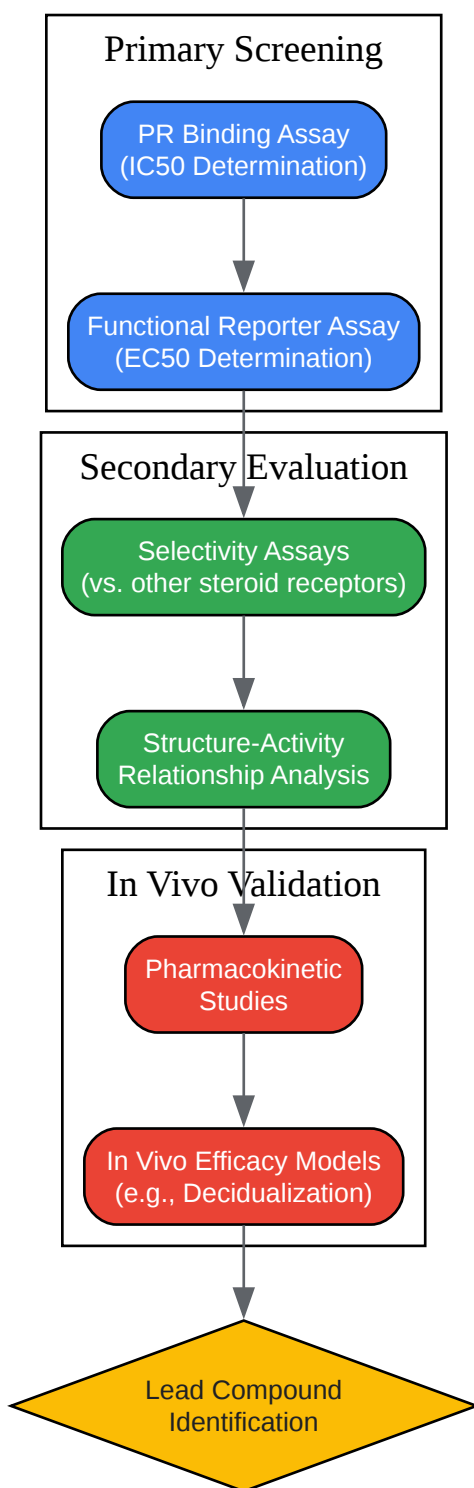


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Caption: Classical genomic signaling pathway of the progesterone receptor.

Experimental Workflow for PR Agonist Evaluation

This diagram outlines a typical workflow for the screening and evaluation of novel Tetrahydrobenzo[f]oxazepine derivatives as progesterone receptor agonists.



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Caption: Workflow for evaluation of PR agonists.

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References

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